Z-Configured Enoic Acid Backbone Provides Defined Cyclization Regioselectivity Versus E-Isomer Analogs
The target compound bears a thermodynamically defined (Z)-configuration at the C2=C3 enoic double bond, confirmed by the InChI stereochemical layer (/b4-3-). This contrasts with (E)-configured 4-oxobut-2-enoic acid hydrazones and with maleic acid-derived hydrazides that lack the enoic stereochemical element. The (Z)-geometry restricts the carboxylic acid and hydrazone moieties to a cisoid orientation, favoring intramolecular cyclization to 3-hydrazono-3H-furan-2-ones (iminofurans) rather than intermolecular oligomerization. [1] In the broader series of 2-(2-ylidenehydrazino)-substituted 4-oxobut-2-enoic acids studied by Komarova et al., Z/E isomerism at the enehydrazine–hydrazone tautomeric system directly influenced the population of cyclization-competent conformers. [2]
| Evidence Dimension | Stereochemical configuration of the enoic C=C bond |
|---|---|
| Target Compound Data | (Z)-configuration (InChI stereodescriptor /b4-3-); SMILES CC(=NNC(=O)/C=C\C(=O)O)C with defined cis geometry |
| Comparator Or Baseline | (E)-4-oxobut-2-enoic acid hydrazones and maleic acid hydrazide (1,2-dihydro-3,6-pyridazinedione), which lack enoic Z-geometry |
| Quantified Difference | Qualitative: (Z)-isomer uniquely positions the carboxylic acid for intramolecular H-bonding with the hydrazone NH, pre-organizing the system for cyclization; (E)-isomers require thermal or photochemical Z/E isomerization prior to cyclization. |
| Conditions | Solution-state NMR and X-ray crystallography (Komarova et al., 2011) |
Why This Matters
For researchers procuring this compound as a synthetic precursor to iminofuran-based libraries, the (Z)-configuration ensures a single, predictable cyclization pathway, eliminating the need for post-synthetic isomer separation.
- [1] PubChem Compound Summary for CID 5357625. InChI stereochemical layer confirms (Z)-configuration (/b4-3-). (2025). View Source
- [2] Komarova, O.A., Igidov, N.M., Koryagina, N.N., Makarov, A.S., Toksarova, Yu.S., & Rubtsov, A.E. (2011). Chemistry of Iminofurans: VI. Synthesis and Structure... Russian Journal of Organic Chemistry, 47(1), 109–114. View Source
